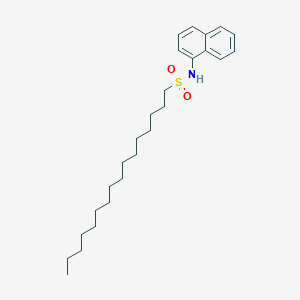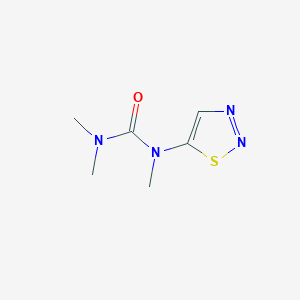
N,N,N'-Trimethyl-N'-1,2,3-thiadiazol-5-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea: is a synthetic compound known for its significant role in plant tissue culture and as a plant growth regulator. It was first reported to have cytokinin activity in 1982 and has since been widely used to induce adventitious shoot formation and promote axillary shoot proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of N-phenylurea with thiadiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In plant biology, it is widely used as a plant growth regulator to induce shoot formation and promote axillary shoot proliferation. It is particularly effective with recalcitrant woody species .
Industry: The compound is used in the agricultural industry as a plant growth regulator and defoliant. It is also used in the production of various agrochemicals .
Wirkmechanismus
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea exerts its effects by mimicking the activity of cytokinins, a class of plant hormones. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that lead to cell division and shoot formation. The compound also inhibits cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins, thereby increasing the levels of active cytokinins in plant tissues .
Vergleich Mit ähnlichen Verbindungen
N-phenyl-N’-1,2,3-thiadiazol-5-ylurea: Another thiadiazole derivative with similar cytokinin activity.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine derivative with plant growth regulatory properties.
Uniqueness: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is unique due to its high efficacy in inducing shoot formation and promoting axillary shoot proliferation, especially in recalcitrant woody species. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its effectiveness as a plant growth regulator .
Eigenschaften
CAS-Nummer |
61432-81-3 |
|---|---|
Molekularformel |
C6H10N4OS |
Molekulargewicht |
186.24 g/mol |
IUPAC-Name |
1,1,3-trimethyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C6H10N4OS/c1-9(2)6(11)10(3)5-4-7-8-12-5/h4H,1-3H3 |
InChI-Schlüssel |
JPXMAXYIQVQFNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)C1=CN=NS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
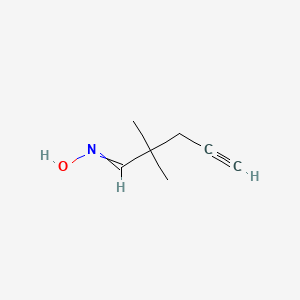
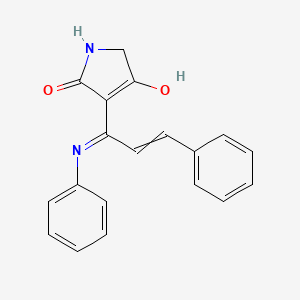
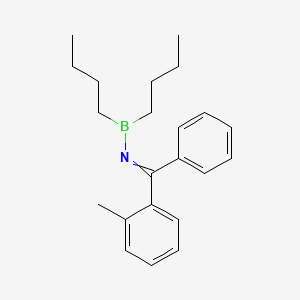
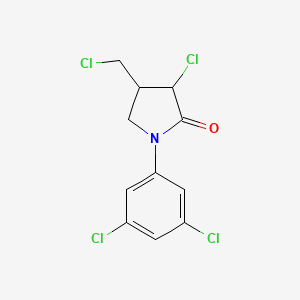
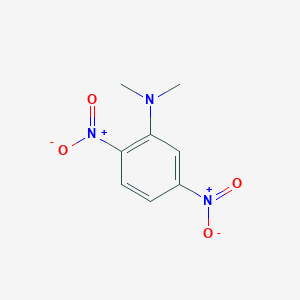
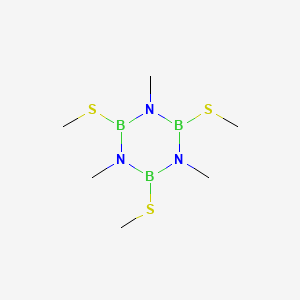
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)
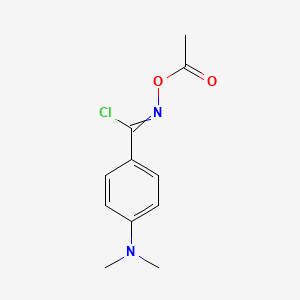
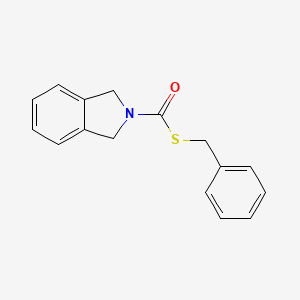
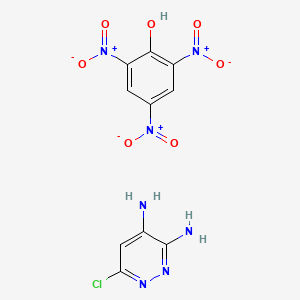
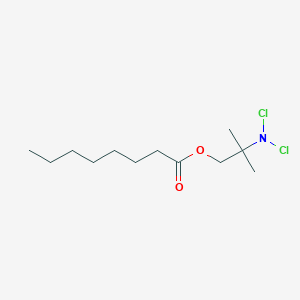
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
